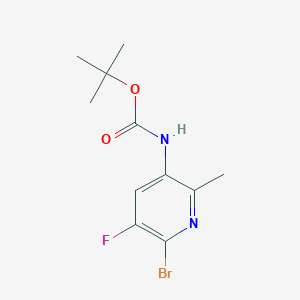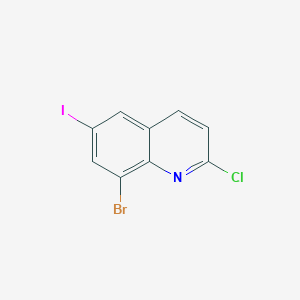![molecular formula C7H9NO3S B14046726 4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid](/img/structure/B14046726.png)
4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid is a heterocyclic compound that features a unique combination of pyran and thiazole rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid typically involves the reaction of hydrazonoyl halides with specific precursors under controlled conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The reaction conditions often require refluxing in ethanol and the presence of a base such as triethylamine to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]thiazole: Similar in structure but with different substitution patterns, leading to varied biological activities.
Thiazolo[4,5-b]pyridine: Another related compound with potential medicinal applications.
Uniqueness
4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid is unique due to its specific combination of pyran and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .
Eigenschaften
Molekularformel |
C7H9NO3S |
|---|---|
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c9-7(10)6-8-4-1-2-11-3-5(4)12-6/h4-5H,1-3H2,(H,9,10) |
InChI-Schlüssel |
LYGGIBPKYXRWAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2C1N=C(S2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)









